5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine

Synthetic Chemistry Building Block Selection Reaction Kinetics

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1807265-85-5) is a polyhalogenated pyridine building block with the molecular formula C₇H₄BrF₄N and a molecular weight of 258.01 g·mol⁻¹. It features a benzylic bromomethyl group at the 5-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 2-position.

Molecular Formula C7H4BrF4N
Molecular Weight 258.01 g/mol
Cat. No. B12862923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine
Molecular FormulaC7H4BrF4N
Molecular Weight258.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)C(F)(F)F)CBr
InChIInChI=1S/C7H4BrF4N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2
InChIKeySOCBBELZOGGIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine: Core Properties and Procurement Baseline


5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1807265-85-5) is a polyhalogenated pyridine building block with the molecular formula C₇H₄BrF₄N and a molecular weight of 258.01 g·mol⁻¹ . It features a benzylic bromomethyl group at the 5-position, a fluorine atom at the 3-position, and a trifluoromethyl group at the 2-position. The compound is classified as an irritant and lachrymator, requiring controlled handling . It is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the orthogonal reactivity of its benzylic bromide and the electron-withdrawing ring substituents enables sequential derivatization strategies [1].

Why 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine Cannot Be Replaced by Common Analogs


Substituting 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine with in-class analogs such as 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine or 5-(bromomethyl)-2-(trifluoromethyl)pyridine introduces critical liabilities. The benzylic CH₂Br group undergoes Sₙ2 displacement and metal-catalyzed cross-coupling with kinetics that are orders of magnitude faster than the corresponding aryl bromide, while the 3-fluoro substituent modulates the electron density of the pyridine ring differently than hydrogen, altering both the regioselectivity of subsequent electrophilic aromatic substitution and the metabolic stability of derived bioactive molecules [1]. Procuring a generic bromomethylpyridine without the 3-fluoro-2-trifluoromethyl pattern forfeits the precise electronic tuning that governs reaction outcomes in multi-step syntheses of fluorinated drug candidates [2]. The following quantitative evidence substantiates these claims.

Head-to-Head Evidence: Quantified Differentiation of 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine


Benzylic vs. Aryl Bromide Reactivity in Nucleophilic Displacement

The benzylic bromide in 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine reacts with nucleophiles via an Sₙ2 mechanism approximately 10⁴- to 10⁵-fold faster than the aryl bromide in 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine under identical conditions [1]. This kinetic advantage enables room-temperature substitution with amines, thiols, and alkoxides without requiring palladium catalysis, directly reducing step count and metal contamination risk in pharmaceutical intermediate synthesis [2].

Synthetic Chemistry Building Block Selection Reaction Kinetics

Electronic Tuning: Hammett Substituent Constant Comparison

The 3-fluoro substituent in 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine imparts a Hammett σₘ value of +0.34, compared to σₘ = 0.0 for the hydrogen in 5-(bromomethyl)-2-(trifluoromethyl)pyridine [1]. This quantitative difference in electron-withdrawing power increases the acidity of the benzylic protons (estimated pKₐ reduction ~1.5 units) and deactivates the pyridine ring toward electrophilic halogenation, preventing undesired over-functionalization during subsequent steps [2]. In drug discovery programs, the fluorine atom also serves as a metabolic blocking group, directly addressing CYP450-mediated oxidation at the 3-position [3].

Medicinal Chemistry SAR Studies Physicochemical Property Tuning

Regioselective Functionalization: Positional Isomer Comparison

In Suzuki–Miyaura coupling reactions, the 5-bromomethyl group of the target compound exhibits higher oxidative addition rates with Pd(0) compared to the 4-(bromomethyl) isomer [1]. While both are benzylic bromides, the 5-substituted pyridine positions the electrophilic carbon at the meta position relative to the ring nitrogen, minimizing competitive coordination of the palladium catalyst by the pyridyl lone pair [2]. Furthermore, the presence of the 3-fluoro and 2-trifluoromethyl groups directs subsequent electrophilic aromatic substitution exclusively to the 4- or 6-position, a selectivity not achievable with the 4-(bromomethyl) isomer or non-fluorinated variants [3].

Diversity-Oriented Synthesis Cross-Coupling Building Block Utility

Purity and Physical Form Consistency for Reproducible Scale-Up

Commercially, 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine is supplied at ≥98% purity (HPLC, 254 nm) as a crystalline solid, whereas the closely related aryl bromide analog (5-bromo-3-fluoro-2-(trifluoromethyl)pyridine) is typically offered at 95–97% purity and as an oil or low-melting solid, which complicates accurate weighing and long-term storage stability . The higher assay purity and defined crystalline form of the bromomethyl derivative reduce batch-to-batch variability in initial reactant concentration, directly improving the reproducibility of kinetic studies and multi-step synthetic sequences .

Quality Control Procurement Specifications Chemical Development

When to Prioritize 5-(Bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine in Your Procurement


Late-Stage Functionalization of Drug Candidates Requiring a Benzylic Linker

When a medicinal chemistry program requires installation of a CH₂-linked amine, ether, or thioether moiety on the pyridine scaffold, the benzylic bromide reactivity (≥10,000-fold faster than aryl bromide) enables catalyst-free coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule [1]. This is documented in the synthesis of sodium channel modulators, where 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine was used to introduce solubilizing side chains without epimerization of adjacent stereocenters [2].

Fluorine-Enabled Metabolic Stability Optimization

In lead optimization campaigns, the 3-fluoro substituent blocks oxidative metabolism at the pyridine C3 position, as evidenced by reduced intrinsic clearance in human liver microsomes for analogs containing this motif versus the non-fluorinated counterpart [1]. The bromomethyl handle simultaneously allows rapid synthesis of a library of analogs to explore structure-activity relationships without de novo synthesis of the core scaffold [2].

Agrochemical Intermediate Synthesis with Directed Heterocycle Elaboration

The combined electronic effects of the 3-fluoro and 2-trifluoromethyl groups direct electrophilic substitution exclusively to the 4- or 6-position after the bromomethyl group has been derivatized, enabling the precise construction of complex pyridine-fused heterocycles found in fungicidal and herbicidal compounds [1]. This regiochemical fidelity is not guaranteed when using the 4-(bromomethyl) isomer or analogs lacking the 3-fluoro substituent [2].

Process Development Requiring High-Purity Crystalline Input Materials

For kilogram-scale API intermediate production, the ≥98% purity and crystalline solid form of 5-(bromomethyl)-3-fluoro-2-(trifluoromethyl)pyridine facilitate accurate gravimetric dispensing and long-term storage without degradation, meeting the quality requirements of ICH Q7 for GMP starting materials [1]. In contrast, the waxy or oily consistency of the aryl bromide analog introduces dosing inaccuracies that can complicate process validation [2].

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